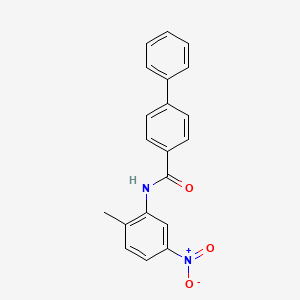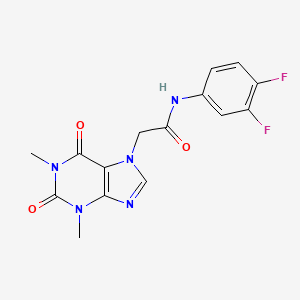![molecular formula C17H18N6O B5548198 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of compounds that involve imidazole and pyrimidine rings, which are common in various pharmacologically active molecules. These structures are frequently explored for their diverse biological activities and their potential as therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to "N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide" often involves multi-step reactions, starting from aminopyridines or aminobenzimidazoles, followed by tosylation and treatment with acetamides. A key step in the synthesis is the use of Horner−Emmons reagents for the incorporation of vinylcarboxamide groups, ensuring stereospecific reactions towards the desired isomers (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds features a complex arrangement of rings, where the imidazole and pyrimidine moieties play a central role. The structural analysis often includes X-ray crystallography to determine the precise arrangement of atoms and to understand the stereochemistry involved.
Chemical Reactions and Properties
Compounds with imidazole and pyrimidine rings engage in a variety of chemical reactions, including halogen-metal exchange and subsequent treatments to introduce different substituents. These reactions are essential for modifying the compound's biological activity and solubility (Hamdouchi et al., 1999).
Aplicaciones Científicas De Investigación
Antiviral Activity
A series of compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide were designed and synthesized for testing as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showed strong antirhinovirus activity without apparent cellular toxicity. The chemistry and biological evaluation of these compounds highlight their potential as antiviral agents (Hamdouchi et al., 1999).
DNA Binding and Gene Expression Control
Pyrrole–imidazole (Py–Im) hairpin polyamides, which include similar structural elements to this compound, are capable of disrupting protein–DNA interactions and modulating gene expression in living cells. These compounds have been optimized to enhance cellular uptake and biological activity, demonstrating their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Antibacterial Applications
Compounds structurally related to this compound, specifically pyrazolo[3,4-d]pyrimidine derivatives, have shown significant antibacterial activity. The synthesis of these compounds and their characterization suggests their potential in antibacterial applications (Rahmouni et al., 2014).
Antiprotozoal Drugs
A series of quaternary 2-phenylimidazo[1,2-a]pyridinium salts, related to the compound , were evaluated for antiparasitic activity. These compounds demonstrated potent activity against Trypanosoma rhodesiense, indicating their potential as antiprotozoal drugs (Sundberg et al., 1990).
Mecanismo De Acción
While the specific mechanism of action for “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide” is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Propiedades
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12(2)17(24)22-14-5-3-13(4-6-14)21-15-9-16(20-10-19-15)23-8-7-18-11-23/h3-12H,1-2H3,(H,22,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWWBFGWLGWMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)
